Odiparcil is synthesized as a β-D-xylopyranoside and has been the subject of various studies aimed at understanding its efficacy and safety in clinical applications. It is classified under glycosaminoglycan clearance therapies, which are critical in managing conditions characterized by GAG accumulation due to enzymatic deficiencies. The compound was first described in patent application EP-A-0 421 829 and has undergone clinical trials to evaluate its potential benefits in patients with MPS VI and other related disorders .
The synthesis of odiparcil involves several key steps that utilize specific reagents and conditions to achieve the desired product. The compound can be synthesized in laboratories such as Inventiva and Dr. Reddy’s Laboratories. A typical synthesis pathway includes:
Specific technical parameters such as reaction time, temperature, and solvent choice are crucial for successful synthesis but are often proprietary details not disclosed in public literature .
Odiparcil has a complex molecular structure characterized by its β-D-xyloside configuration. The molecular formula is C₁₃H₁₈O₇S, indicating the presence of sulfur, which is essential for its biological activity.
Molecular modeling studies suggest that odiparcil's conformation is critical for its interaction with target enzymes, particularly galactosyltransferase I .
Odiparcil primarily participates in biochemical reactions involving glycosaminoglycan metabolism. Key reactions include:
These reactions highlight odiparcil's potential to improve GAG metabolism in affected tissues.
The mechanism of action of odiparcil is multifaceted:
This mechanism positions odiparcil as a promising therapeutic agent for managing MPS VI.
Odiparcil exhibits several notable physical and chemical properties:
These properties influence its effectiveness as an oral therapy for mucopolysaccharidosis.
Odiparcil has significant applications in the treatment of mucopolysaccharidosis:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: